

synonyms and alternative names for 2,4,6-trimethylphenylacetonitrile

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenylacetonitrile

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An In-Depth Technical Guide to **2,4,6-Trimethylphenylacetonitrile**: Nomenclature, Properties, Synthesis, and Applications

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Abstract

This technical guide provides a comprehensive overview of **2,4,6-trimethylphenylacetonitrile**, a key chemical intermediate with significant potential in pharmaceutical research and organic synthesis. The document details the compound's nomenclature, including its various synonyms and identifiers, and presents a thorough analysis of its physicochemical properties.

Furthermore, this guide outlines a probable synthetic pathway, discusses the reactivity of its core functional groups, and explores its applications, particularly as a structural motif in drug discovery. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Chemical Identity and Nomenclature

2,4,6-Trimethylphenylacetonitrile is an aromatic nitrile characterized by a phenylacetonitrile core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This substitution pattern, derived from mesitylene, is crucial to its unique steric and electronic properties. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

The compound is most commonly known in commercial and research settings as Mesitylacetonitrile.^[1] A comprehensive list of its identifiers and synonyms is provided below.

Table 1: Nomenclature and Chemical Identifiers

Identifier Type	Value	Source(s)
Primary Name	2,4,6-Trimethylphenylacetonitrile	Sigma-Aldrich
IUPAC Name	2-(2,4,6-trimethylphenyl)acetonitrile	PubChem
Common Synonyms	Mesitylacetonitrile, 2,4,6-Trimethylbenzyl cyanide, 2,4,6-Trimethylbenzeneacetonitrile	ChemicalBook ^[1]
CAS Number	34688-71-6	Sigma-Aldrich, SCBT ^{[1][2][3]}
EC Number	252-151-9	Sigma-Aldrich
Molecular Formula	C ₁₁ H ₁₃ N or (CH ₃) ₃ C ₆ H ₂ CH ₂ CN	FINETECH INDUSTRY, Sigma-Aldrich ^{[2][3]}
Molecular Weight	159.23 g/mol	Sigma-Aldrich, SCBT ^{[2][3]}
InChI	1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3	Sigma-Aldrich, FINETECH ^[3]
InChI Key	SDKQOGSGNPGPRN-UHFFFAOYSA-N	Sigma-Aldrich, FINETECH ^[3]
SMILES	<chem>Cc1cc(C)c(CC#N)c(C)c1</chem>	Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of **2,4,6-trimethylphenylacetonitrile** dictate its behavior in reactions, its solubility, and appropriate handling and storage conditions. The sterically hindered nature of the mesityl group significantly influences these characteristics.

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical State	Solid	Calculated from Melting Point
Appearance	Light yellow	Fisher Scientific[4]
Odor	Odorless	Fisher Scientific[4]
Melting Point	76-80 °C (lit.)	Sigma-Aldrich, ChemicalBook[1][3]
Boiling Point	120 °C @ 1 mmHg	ChemicalBook[1]
Density	~1.029 g/cm ³ (estimate)	ChemicalBook[1]
Refractive Index	~1.547 (estimate)	ChemicalBook[1]
Functional Group	Nitrile	Sigma-Aldrich

The nitrile functional group is a key feature, offering a site for diverse chemical transformations, which is a cornerstone of its utility in synthetic chemistry.

Synthesis and Reactivity

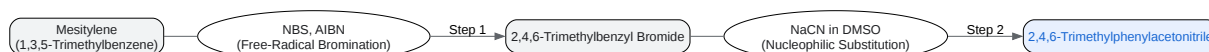
Proposed Synthetic Pathway

While specific, detailed preparations are proprietary or found within patent literature, a chemically sound and efficient synthesis can be proposed based on established organic chemistry principles. A common route to phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The synthesis of **2,4,6-trimethylphenylacetonitrile** would logically start from mesitylene.

The proposed two-step synthesis is as follows:

- **Halogenation:** Free-radical bromination of mesitylene (1,3,5-trimethylbenzene) using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide selectively halogenates one of the benzylic methyl groups to yield 2,4,6-trimethylbenzyl bromide.
- **Cyanation:** The resulting benzyl bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or

acetone. This proceeds via an S_N2 mechanism to yield the final product, **2,4,6-trimethylphenylacetonitrile**.

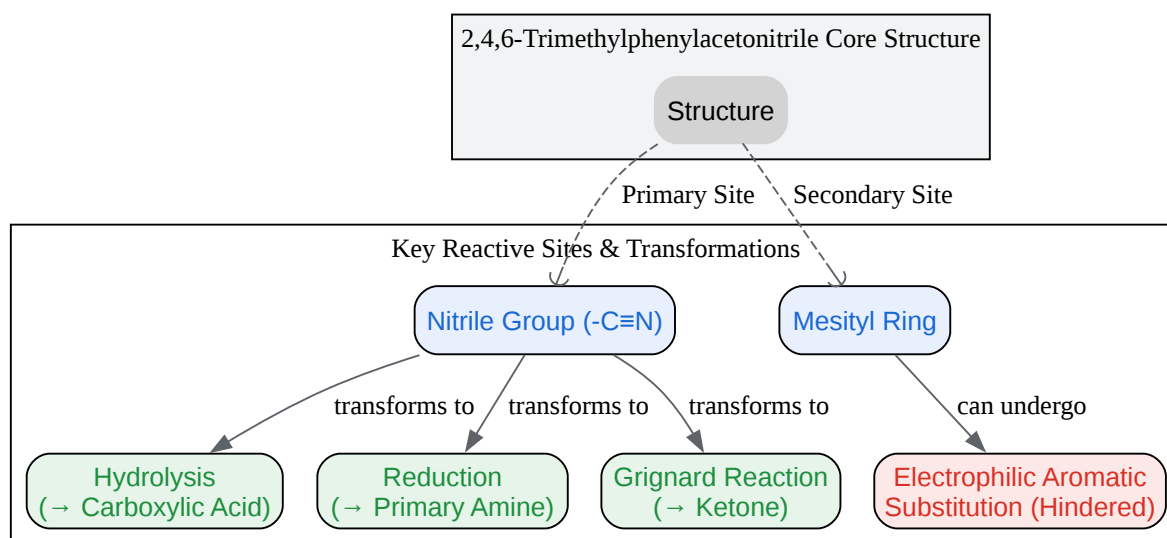


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Caption: Proposed two-step synthesis of **2,4,6-trimethylphenylacetonitrile**.

Core Reactivity

The chemical utility of **2,4,6-trimethylphenylacetonitrile** is derived from the reactivity of its nitrile group and the aromatic mesityl ring.



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Caption: Key reactive sites of **2,4,6-trimethylphenylacetonitrile**.

- **Nitrile Group Transformations:** The nitrile (cyano) group is exceptionally versatile.
 - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to form 2,4,6-trimethylphenylacetic acid, a valuable building block for herbicides and other bioactive molecules.^[5]
 - **Reduction:** Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2,4,6-trimethylphenyl)ethanamine. This introduces a basic nitrogen center, crucial for many pharmaceutical scaffolds.
 - **Addition Reactions:** The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.
- **Aromatic Ring Reactivity:** The mesityl ring is electron-rich due to the three methyl groups, predisposing it to electrophilic aromatic substitution. However, the positions ortho and para to the activating groups are sterically hindered, which can direct substitution to less crowded positions or require more forceful reaction conditions.

Applications in Research and Drug Development

The unique structure of **2,4,6-trimethylphenylacetonitrile** makes it a valuable intermediate in several high-value applications. It is commercially available as a specialty product for proteomics research and is classified as a pharmaceutical intermediate.^{[1][2]}

Role as a Pharmaceutical Building Block

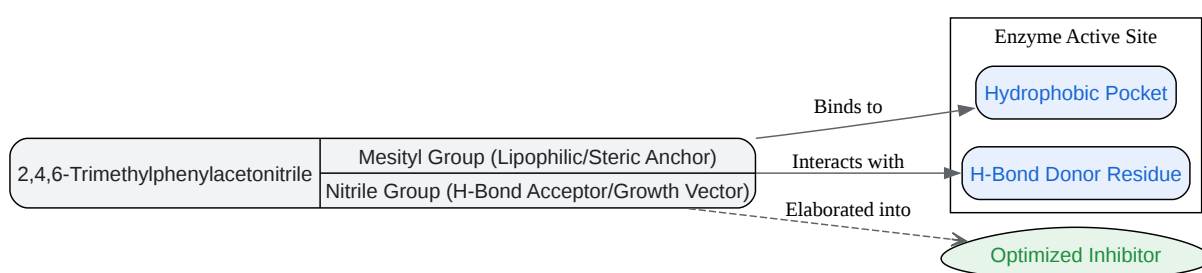
The nitrile group is a well-established pharmacophore found in over 30 approved drugs, prized for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.^[6] **2,4,6-trimethylphenylacetonitrile** serves as a scaffold that combines this valuable nitrile functionality with a bulky, lipophilic mesityl group.

This combination is particularly useful in:

- **Fragment-Based Drug Discovery (FBDD):** The molecule can be used as a fragment to probe deep, hydrophobic pockets within protein active sites. The mesityl group can occupy

sterically demanding regions, while the nitrile provides a vector for hydrogen bonding or further chemical elaboration.

- **Lead Optimization:** Incorporating the 2,4,6-trimethylphenyl moiety into a lead compound can enhance its metabolic stability by sterically shielding nearby susceptible sites from enzymatic degradation. It also increases lipophilicity, which can modulate pharmacokinetic properties like cell permeability and oral bioavailability.



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Sources

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